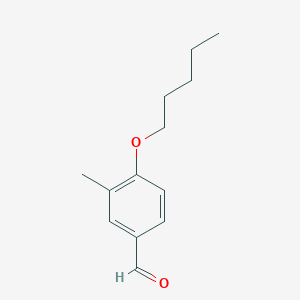
3-Methyl-4-(pentyloxy)benzaldehyde
Overview
Description
3-Methyl-4-(pentyloxy)benzaldehyde: is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the third position and a pentyloxy group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pentyloxy)benzaldehyde typically involves the alkylation of 3-methyl-4-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Methyl-4-hydroxybenzaldehyde+Pentyl bromideK2CO3,DMFthis compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-4-(pentyloxy)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 3-Methyl-4-(pentyloxy)benzoic acid.
Reduction: The compound can be reduced to the corresponding alcohol, 3-Methyl-4-(pentyloxy)benzyl alcohol, using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, such as the formation of Schiff bases with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Primary amines in the presence of an acid catalyst.
Major Products:
Oxidation: 3-Methyl-4-(pentyloxy)benzoic acid.
Reduction: 3-Methyl-4-(pentyloxy)benzyl alcohol.
Substitution: Schiff bases (imines) with various primary amines.
Scientific Research Applications
Chemistry: 3-Methyl-4-(pentyloxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of Schiff bases, which are important ligands in coordination chemistry.
Biology: In biological research, this compound can be used to study the effects of aldehyde-containing molecules on cellular processes. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer activities. Research is ongoing to explore these possibilities.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pentyloxy)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo various transformations. In biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
3-Methyl-4-hydroxybenzaldehyde: Lacks the pentyloxy group, making it less hydrophobic.
4-(Pentyloxy)benzaldehyde: Lacks the methyl group, which may affect its reactivity and physical properties.
3-Methylbenzaldehyde: Lacks both the pentyloxy and hydroxy groups, resulting in different chemical behavior.
Uniqueness: 3-Methyl-4-(pentyloxy)benzaldehyde is unique due to the presence of both the methyl and pentyloxy groups, which influence its reactivity, solubility, and potential applications. The combination of these substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
3-methyl-4-pentoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-8-15-13-7-6-12(10-14)9-11(13)2/h6-7,9-10H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJJCVBAPLRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00667551 | |
| Record name | 3-Methyl-4-(pentyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00667551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820237-04-5 | |
| Record name | 3-Methyl-4-(pentyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00667551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Iodobenzo[d]isothiazol-3-amine](/img/structure/B3286061.png)

![2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B3286075.png)
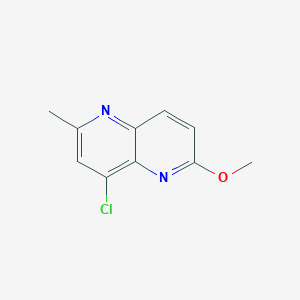
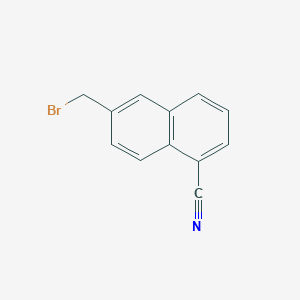

![Bicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B3286098.png)
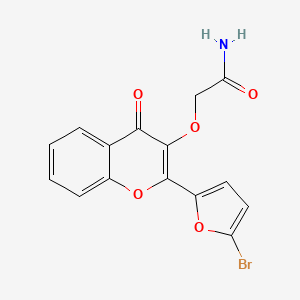
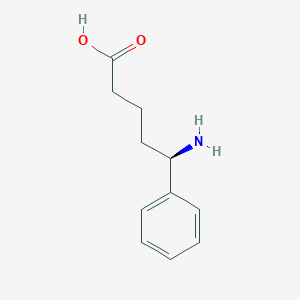
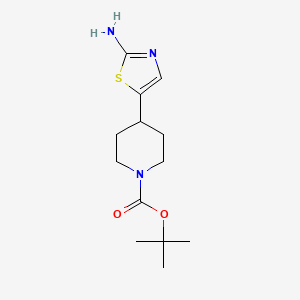
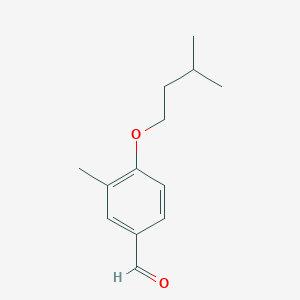
![N-alpha-Benzyloxycarbonyl-L-alanine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286140.png)
![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B3286152.png)
